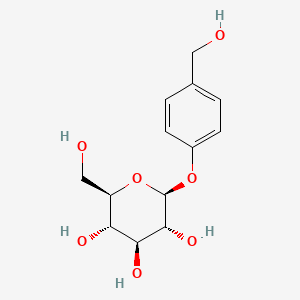

Gastrodin

Description

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQSUZTXKPLAPR-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978086 | |

| Record name | Gastrodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-27-8 | |

| Record name | Gastrodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gastrodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62499-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GASTRODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gastrodin: A Comprehensive Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrodin, the primary bioactive component of the traditional Chinese medicinal plant Gastrodia elata Blume, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its effects against a spectrum of neurological disorders. We delve into its molecular interactions, focusing on key signaling pathways, its role in mitigating oxidative stress and neuroinflammation, and its ability to inhibit apoptosis and modulate autophagy. This document synthesizes quantitative data from various preclinical studies into structured tables for comparative analysis, offers detailed experimental protocols for key assays, and presents visual representations of complex signaling cascades using Graphviz diagrams to facilitate a deeper understanding of this compound's neuroprotective actions.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective efficacy stems from its ability to influence multiple pathological processes implicated in neuronal damage and death. The primary mechanisms include the modulation of critical signaling pathways, attenuation of oxidative stress, suppression of inflammatory responses, inhibition of programmed cell death (apoptosis), and regulation of cellular housekeeping processes (autophagy).

Modulation of Key Signaling Pathways

This compound has been shown to modulate several signaling pathways crucial for neuronal survival and function. These include the Nrf2, PI3K/Akt, and NF-κB pathways.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound is a potent activator of the Nrf2 pathway, a master regulator of the antioxidant response.[1][2] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[2] This enhancement of the endogenous antioxidant defense system is a cornerstone of its neuroprotective effects.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[3][4] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby promoting neuronal survival.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. In the context of neuroinflammation, its activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators and mitigating neuroinflammatory damage.[6]

-

PKA/CREB/BDNF Pathway: this compound has been found to activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway.[7][8] This pathway is crucial for neuronal survival, synaptic plasticity, and neurogenesis. By activating this cascade, this compound can improve neurobehavioral function following traumatic brain injury.[7]

-

NLRP3 Inflammasome Pathway: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in initiating inflammatory responses.[5][9] By inhibiting the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines IL-1β and IL-18, thereby alleviating neuroinflammation.[9]

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in various neurological disorders. This compound effectively counteracts oxidative stress through multiple mechanisms:

-

ROS Scavenging: this compound exhibits direct ROS scavenging activity, neutralizing harmful free radicals and reducing their damaging effects on cellular components.[10]

-

Enhancement of Antioxidant Enzyme Activity: By activating the Nrf2 pathway, this compound increases the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).

-

Reduction of Lipid Peroxidation: this compound has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, thereby protecting cell membranes from oxidative damage.

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, plays a pivotal role in the progression of neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by:

-

Inhibiting Microglial and Astrocyte Activation: this compound can suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system, thereby reducing the production of pro-inflammatory mediators.[5]

-

Downregulating Pro-inflammatory Cytokines: As mentioned earlier, this compound inhibits the NF-κB and NLRP3 inflammasome pathways, leading to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[5][9]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism in the removal of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative conditions. This compound protects neurons from apoptosis by:

-

Modulating Bcl-2 Family Proteins: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[11][12]

-

Inhibiting Caspase Activity: this compound has been shown to inhibit the activation of caspases, particularly caspase-3, a key executioner caspase in the apoptotic cascade.[11]

Regulation of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. While autophagy is generally a pro-survival mechanism, its dysregulation can contribute to cell death. This compound's role in regulating autophagy is complex and appears to be context-dependent. Some studies suggest that this compound can inhibit excessive autophagy, thereby preventing autophagy-mediated cell death.

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of this compound's efficacy in different models of neurological disorders.

Table 1: Effects of this compound on Oxidative Stress Markers

| Experimental Model | This compound Dosage | Duration | MDA Level | SOD Activity | Reference |

| TBI in rats | 50, 100 mg/kg | 24 hours | Decreased | Increased | |

| 2VO rats | 50 mg/kg | 4 weeks | Decreased | Increased | [10] |

| H₂O₂-induced SH-SY5Y cells | 0.1, 0.5, 1 µM | 24 hours | Not Assessed | Not Assessed | [10] |

Table 2: Effects of this compound on Inflammatory Cytokines

| Experimental Model | This compound Dosage | Duration | TNF-α Level | IL-1β Level | IL-6 Level | Reference |

| LPS-induced rats | 50, 100, 200 mg/kg | 14 days | Decreased | Decreased | Decreased | [5] |

| TBI in rats | 15, 30, 60 mg/kg | 24 hours | Decreased | Decreased | Not Assessed | [13] |

| MCAO rats | 100 mg/kg | 3 days | Not Assessed | Decreased | Not Assessed | [14] |

Table 3: Effects of this compound on Apoptosis-Related Proteins

| Experimental Model | This compound Dosage | Duration | Bax Expression | Bcl-2 Expression | Caspase-3 Activity | Reference |

| Myocardial I/R in rats | 50 mg/kg | Not Specified | Decreased | Increased | Decreased | [12] |

| Ang II-induced mice | 50, 100 mg/kg | 4 weeks | Decreased | Increased | Decreased | [11] |

| PE rats | 50, 100, 200 mg/kg | Not Specified | Decreased | Increased | Not Assessed | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments commonly used to evaluate the neuroprotective effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.[14][15][16]

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a predetermined duration (e.g., 90-120 minutes) to induce ischemia.

-

-

Reperfusion: After the ischemic period, the suture is withdrawn to allow for reperfusion.

-

This compound Administration: this compound is typically administered intraperitoneally or orally at various doses before or after the induction of ischemia.

-

Neurological Deficit Scoring: Neurological deficits are assessed at different time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

References

- 1. This compound inhibits high glucose-induced inflammation, oxidative stress and apoptosis in podocytes by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound protects retinal ganglion cells from ischemic injury by activating phosphatidylinositol 3-kinase/protein kinase B/nuclear factor erythroid 2-related factor 2 (PI3K/AKT/Nrf2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound improves neuroinflammation-induced cognitive dysfunction in rats by regulating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound improves preeclampsia‐induced cell apoptosis by regulation of TLR4/NF‐κB in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Prevents Neuronal Apoptosis and Improves Neurological Deficits in Traumatic Brain Injury Rats through PKA/CREB/Bcl2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. This compound improves cognitive dysfunction and decreases oxidative stress in vascular dementia rats induced by chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Alleviates Angiotensin II-Induced Hypertension and Myocardial Apoptosis via Inhibition of the PRDX2/p53 Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound on myocardial ischemia-reperfusion injury and the expression of Bax and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The protective effects of this compound on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound improves the neurological score in MCAO rats by inhibiting inflammation and apoptosis, promoting revascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound facilitates recovery of neurological function of MCAO rats through upregulating miR-20a-5p/XIAP pathway via exosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Gastrodin's Effect on Neuroinflammatory Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases. Gastrodin (GAS), the primary bioactive constituent of the traditional medicinal herb Gastrodia elata, has demonstrated significant neuroprotective properties. This document provides a detailed examination of the molecular mechanisms through which this compound modulates neuroinflammatory processes. It focuses on its inhibitory effects on key signaling cascades, including the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This guide summarizes quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Mechanisms of Action: Modulation of Pro-inflammatory Signaling

This compound exerts its anti-neuroinflammatory effects by targeting several upstream and downstream components of key signaling pathways that are chronically activated in neurodegenerative conditions. The primary mechanisms involve the suppression of microglial and astrocyte activation, thereby reducing the production of pro-inflammatory mediators.[1][2]

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response in the central nervous system (CNS). Its activation by ligands such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[3][4] this compound has been shown to intervene at multiple points in this pathway.[3][5] Studies suggest that this compound may bind to the MD2 protein, a co-receptor of TLR4, thereby interfering with LPS recognition and subsequent pathway activation.[6] This inhibition prevents the phosphorylation and degradation of IκB-α, the inhibitory subunit of NF-κB.[7] As a result, the NF-κB p65 subunit is unable to translocate to the nucleus, leading to a significant reduction in the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7][8] Furthermore, this compound's regulation of this pathway is also linked to the stimulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can in turn inhibit NF-κB activation.[9][10]

Table 1: Quantitative Effects of this compound on the NF-κB Pathway

| Model System | Treatment | Target Measured | Result | Reference |

| LPS-stimulated BV-2 Microglia | This compound (30, 40, 60 µM) | NF-κB/RelA Protein Expression | Significant dose-dependent reduction | [7] |

| LPS-induced C57BL/6 Mice | This compound (100 mg/kg/d) | TLR4, TRAF6, NF-κB Protein Expression | Significant decrease in hippocampus | [3] |

| D-gal-induced AD Model Mice | This compound (90, 210 mg/kg) | TLR4/NF-κB Pathway | Attenuated neuroinflammation | |

| APP/PS1 AD Mice | This compound | p-P65 / P65 Ratio | Significant decrease | [9] |

Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2), is another critical component of the inflammatory response.[7] Upon stimulation by factors like LPS, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that also promote the expression of inflammatory mediators.[7][8] this compound has been demonstrated to significantly inhibit the LPS-induced phosphorylation of p38, JNK, and ERK1/2 in microglial cells without affecting their total protein levels.[4][7] This action contributes to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further reducing the neurotoxic inflammatory environment.[4][7]

References

- 1. This compound improves neuroinflammation-induced cognitive dysfunction in rats by regulating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Colitis and Prevents Tumorigenesis in Mice by Interrupting TLR4/MD2/NF-κB Signaling Transduction - Yu - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. This compound Inhibits Expression of Inducible NO Synthase, Cyclooxygenase-2 and Proinflammatory Cytokines in Cultured LPS-Stimulated Microglia via MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates neuroinflammation in DOI-induce Tourette syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ameliorates neuroinflammation in Alzheimerâs disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation | Aging [aging-us.com]

- 10. This compound ameliorates neuroinflammation in Alzheimer’s disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Effects of Gastrodin in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside derived from the orchid Gastrodia elata, has emerged as a promising natural compound with significant neuroprotective properties. Its therapeutic potential in a range of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury, is well-documented.[1][2][3] A cornerstone of this compound's neuroprotective action lies in its potent antioxidant effects, which mitigate oxidative stress-induced neuronal damage, a common pathological hallmark of these conditions.[3][4][5] This technical guide provides an in-depth overview of the antioxidant effects of this compound in neuronal cells, focusing on its molecular mechanisms, experimental validation, and relevant signaling pathways.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

The primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, or upon stimulation by activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7] There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[5]

This leads to the upregulation of a battery of antioxidant enzymes, including:

-

Heme oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5][8]

-

NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[5][6]

-

Superoxide (B77818) dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen.[2]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[2]

-

Glutathione peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[4][5]

By bolstering the endogenous antioxidant defense system, this compound effectively reduces the levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage and apoptosis.[2][4]

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize the quantitative data from various studies investigating the antioxidant effects of this compound in different neuronal cell models.

Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines

| Cell Line | Insult | This compound Concentration(s) | Key Findings | Reference(s) |

| SH-SY5Y | H₂O₂ | 1-10 μM | Significantly attenuated H₂O₂-induced cytotoxicity and reduced ROS levels. | [9] |

| SH-SY5Y | Hydrogen Peroxide | 0.1, 0.5, 1 μM | Increased cell viability in a dose-dependent manner. | [4] |

| HT-22 | Glutamate | 1, 5, 25 μM | Significantly decreased glutamate-induced cell death and LDH release; normalized iron ion concentration. | [8][10] |

| C6 | Zn²⁺ | 50, 100, 250 μM | Suppressed Zn²⁺-induced cell death and ROS production. | [1][11] |

| SH-SY5Y | MPP⁺ | 1, 5, 25 μM | Protected against MPP⁺-induced neurotoxicity by regulating free radicals. | [12] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | This compound Dosage(s) | Key Findings | Reference(s) |

| Rats | Traumatic Brain Injury (TBI) | 50, 100 mg/kg | Decreased MDA levels and increased antioxidant enzyme levels (GSH-peroxidase, CAT, SOD). | [2] |

| Rats | Subarachnoid Hemorrhage | 100 mg/kg | Increased Nrf2 and HO-1 expression, and prevented neuronal apoptosis and oxidative stress. | |

| Rats | Vascular Dementia | Not specified | Improved learning and memory; decreased MDA levels. | [4] |

| Mice | Lead-induced Brain Injury | Not specified | Enhanced activities of SOD and total antioxidant capacity; promoted expression of HO-1 and NQO1. | [5] |

| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | 40 mg/kg | Reduced mean infarct volume. | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT-22) in 96-well plates at a density of 5 × 10³ cells/well and culture overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide or glutamate, for a defined period (e.g., 24 hours).

-

MTT Incubation: Add MTT solution (final concentration 500 μg/ml) to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.

-

Cell Culture and Treatment: Culture and treat neuronal cells with this compound and an oxidative stressor as described for the cell viability assay.

-

DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 μM DCFH-DA in the dark for 30 minutes.

-

Measurement: After incubation, wash the cells again to remove excess probe. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microplate reader or visualized using fluorescence microscopy.[4]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, and other antioxidant enzymes.

-

Protein Extraction: Lyse the treated neuronal cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's core antioxidant signaling pathway.

Caption: A typical in vitro experimental workflow.

Conclusion

This compound demonstrates robust antioxidant effects in neuronal cells, primarily through the activation of the Nrf2 signaling pathway. This leads to the enhanced expression of a wide array of antioxidant enzymes, which in turn combat oxidative stress and confer significant neuroprotection. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound for neurological disorders characterized by oxidative damage. Future research should focus on elucidating the precise molecular interactions between this compound and the Nrf2/Keap1 complex and on optimizing its delivery to the central nervous system to maximize its therapeutic efficacy.

References

- 1. This compound exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protective effects of this compound on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of this compound: Insight into neurological diseases and mechanism in ferroptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves cognitive dysfunction and decreases oxidative stress in vascular dementia rats induced by chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qascf.com [qascf.com]

- 7. This compound Ameliorates Cognitive Dysfunction in Vascular Dementia Rats by Suppressing Ferroptosis via the Regulation of the Nrf2/Keap1-GPx4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against glutamate-induced ferroptosis in HT-22 cells through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of a novel this compound derivative against ischemic brain injury: involvement of peroxiredoxin and TLR4 signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound protects apoptotic dopaminergic neurons in a toxin-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and pharmacokinetics of Gastrodin

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gastrodin

Executive Summary

This compound, the primary bioactive constituent of the traditional Chinese herb Gastrodia elata Blume, is a phenolic glycoside with significant therapeutic potential, particularly for central nervous system disorders.[1] A thorough understanding of its pharmacokinetic profile is crucial for its development as a clinical agent. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and graphical representations of key processes. This compound is characterized by rapid absorption and wide distribution, with the ability to cross the blood-brain barrier.[2] It is primarily metabolized to p-hydroxybenzyl alcohol (HBA) and is subject to influence from intestinal microflora and various membrane transporters.[3][4] This guide synthesizes current research to provide a technical resource for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in various preclinical and clinical settings. Following intravenous administration, its pharmacokinetics are generally described by a two-compartment model, whereas oral administration fits a one-compartment model.[3][5]

Absorption

This compound is absorbed rapidly following oral administration. In rats, the compound can be detected in plasma as early as 5 minutes after intragastric administration.[6] Studies in humans receiving a 200 mg oral dose showed a time to maximum plasma concentration (Tmax) of approximately 0.81 hours.[6][7]

The absolute oral bioavailability in rats is notably high, reported to be over 80%.[2][3][6] This efficient absorption is partly attributed to the involvement of the sodium-dependent glucose transporter 1 (SGLT1) in the intestine.[3] Consequently, the presence of glucose or glucose transporter inhibitors can influence this compound's absorption rate.[3]

Distribution

Once absorbed, this compound distributes widely throughout the body. Following oral administration in rats, the highest concentrations are found in the kidneys, liver, and lungs.[3] Crucially for its neurological applications, this compound can penetrate the blood-brain barrier (BBB).[1] After intravenous administration in rats (100 and 300 mg/kg), peak concentrations (Cmax) of 1.4 and 5.2 µg/mL, respectively, were observed in the brain within 10-20 minutes.[3] The volume of distribution (Vd) has been shown to be influenced by co-administered herbal components, which can promote its distribution in vivo.[5]

Metabolism

This compound undergoes rapid metabolism, primarily through deglycosylation to its main active aglycone, p-hydroxybenzyl alcohol (4-HBA).[3][4] This biotransformation is significantly mediated by β-glucosidase enzymes produced by intestinal microflora.[4] Studies have shown that antibiotic treatment, which suppresses gut microbiota, significantly reduces the conversion of this compound to 4-HBA, thereby altering its pharmacokinetic profile.[4]

Other minor metabolites have been identified in rat plasma, including p-formylphenyl-β-D-glucopyranoside (M1) and p-hydroxybenzoic acid (M2).[3] The metabolic rate varies across tissues, with the kidney showing the highest activity, followed by the brain and liver.[3] Hepatic uptake appears to be mediated by organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs).[8]

Excretion

This compound and its metabolites are excreted at a high rate, primarily through urine as the parent compound.[3] Hepatobiliary excretion is also a significant route of elimination. The elimination half-life (t1/2) in human plasma has been reported to be approximately 6.06 hours after oral administration.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Intragastric (ig) | 100 mg/kg | 44.84 | 0.42 | 57.92 | 1.13 | >80% | [2][3] |

| Intragastric (ig) | 21 mg/kg | 10.78 | - | 9.45 | 1.43 | - | [3] |

| Intravenous (iv) | 50 mg/kg | - | - | - | - | 100 (Ref.) | [9] |

| Intranasal (in) | 50 mg/kg | - | - | - | - | 8.85 (Plasma) | [9] |

| Intragastric (ig) | 100 mg/kg (as G. elata extract) | 22.26 | - | 75.65 | 1.14 | - |[3] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Apparent Clearance (CL/F) (L/h) | Reference |

|---|

| Oral (capsule) | 200 mg | 1484.55 | 0.81 | - | 6.06 | 62.50 |[3][6] |

Detailed Methodologies

The determination of this compound's pharmacokinetic parameters relies on robust experimental and bioanalytical protocols.

Preclinical Pharmacokinetic Study Protocol (Rat Model)

A typical study involves the following steps:

-

Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[9][10] Animals are fasted overnight prior to dosing, with free access to water.

-

Administration:

-

Intragastric (ig): this compound, either as a pure compound or as a component of an herbal extract, is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.[11]

-

Intravenous (iv): A solution of this compound in saline is administered via the tail vein to serve as a reference for bioavailability calculations.[9]

-

-

Sample Collection: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[5][10]

-

Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis.[10] To extract this compound, plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.[10][12]

-

Bioanalytical Method:

-

Instrumentation: Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or photodiode array detection, or more sensitively with tandem mass spectrometry (LC-MS/MS).[3][10][12]

-

Chromatography: A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of an aqueous solution (e.g., 0.4% formic acid) and an organic solvent like acetonitrile in a gradient elution.[12]

-

Quantification: The concentration of this compound in the samples is determined by comparing its peak area to that of a calibration curve constructed with known standards. An internal standard (e.g., bergenin (B1666849) or thiamphenicol) is used to ensure accuracy.[11][12]

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[10][11]

Visualized Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic transformation of this compound is its hydrolysis into the aglycone p-hydroxybenzyl alcohol (HBA), a reaction catalyzed by intestinal microflora.

Caption: Primary metabolic pathway of this compound to p-hydroxybenzyl alcohol (HBA).

Factors Affecting Oral Bioavailability of this compound

The journey of orally administered this compound from the gut to systemic circulation is influenced by several key factors.

Caption: Key factors influencing the oral bioavailability of this compound.

Standard Pharmacokinetic Study Workflow

The process of conducting a pharmacokinetic study follows a structured sequence from administration to final data analysis.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. This compound, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics of this compound from Tiangou Jiangya capsule in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and Prospect of this compound in Osteoporosis, Bone Regeneration, and Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. Study on the uptake of this compound in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in rat plasma and CSF after i.n. and i.v - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics of this compound from compound Tianma granule in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics of this compound in rats after intragastric administration of free this compound, parishin and Gastrodia elata extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Optimized and Sensitive Pharmacokinetic Quantitative Method of Investigating this compound, Parishin, and Parishin B, C and E in Beagle Dog Plasma using LC-MS/MS after Intragastric Administration of Tall Gastrodia Capsules - PMC [pmc.ncbi.nlm.nih.gov]

Gastrodin: A Technical Guide to Its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Gastrodin, a phenolic glucoside and the primary active component of the traditional Chinese herb Gastrodia elata, has emerged as a promising therapeutic agent with potent antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in mitigating oxidative stress. We delve into the core signaling pathways modulated by this compound, present quantitative data from key preclinical studies in a structured format, and provide detailed experimental protocols for the assays and models discussed. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction: The Challenge of Oxidative Stress

Oxidative stress arises from an excessive accumulation of ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive molecules can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and eventual cell death. The cellular antioxidant defense system, comprising both enzymatic and non-enzymatic components, works to neutralize these harmful species. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). When the production of ROS overwhelms the capacity of this defense system, a state of oxidative stress ensues, contributing to the pathophysiology of numerous diseases.

This compound has demonstrated significant protective effects against oxidative stress in a variety of preclinical models. Its multifactorial mechanism of action involves the direct scavenging of ROS and, more importantly, the modulation of key intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Molecular Mechanisms of this compound in Oxidative Stress Mitigation

This compound's antioxidant effects are primarily mediated through the activation of several interconnected signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway stands as the central hub in this protective network.

The Nrf2/HO-1 Signaling Pathway: The Master Regulator of Antioxidant Defense

The Nrf2 pathway is the principal cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione system.[1]

This compound has been consistently shown to induce the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 expression, thereby enhancing the cell's capacity to neutralize ROS and resist oxidative damage.[1][2]

Signaling Pathway Diagram: this compound-mediated activation of the Nrf2/HO-1 pathway

References

A Technical Guide to Gastrodin: Chemical Synthesis vs. Natural Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside, is the primary bioactive component of the traditional Chinese medicinal herb Gastrodia elata Blume.[1][2] It is widely recognized for its extensive pharmacological effects, particularly on the central nervous system, where it exhibits sedative, anticonvulsive, and neuroprotective properties.[2][3][4] As a result, this compound holds significant promise for the treatment of various neurological disorders, including epilepsy, neurodegenerative diseases like Parkinson's and Alzheimer's, as well as affective and cognitive impairments.[5] The increasing demand for high-purity this compound for clinical and research purposes has spurred the development of various production methods. This technical guide provides an in-depth comparison of the two primary approaches: chemical synthesis and natural extraction, offering a comprehensive overview of their respective methodologies, quantitative outputs, and associated advantages and disadvantages. Additionally, this guide briefly touches upon the emerging field of biosynthesis as a promising alternative.

Methods of Production: A Comparative Analysis

The acquisition of this compound primarily relies on three methods: direct extraction from Gastrodia elata, chemical synthesis, and, more recently, biosynthesis.[5] While natural extraction is the traditional method, it is often hampered by low yields and the over-exploitation of natural resources.[3] Chemical synthesis offers a more scalable and consistent supply, but it can involve hazardous reagents and generate environmental pollutants.[5][6] Biosynthesis is emerging as a sustainable and efficient alternative, though it is still under development for large-scale production.[5]

Quantitative Comparison of Production Methods

The choice between chemical synthesis and natural extraction often involves a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for each method to facilitate a clear comparison.

| Metric | Chemical Synthesis | Natural Extraction | Biosynthesis (Emerging) |

| Overall Yield | ~58.1% (specific multi-step synthesis)[3][6] | Varies significantly based on method; e.g., 47.5% - 54.2% for ultrasonic atomization extraction of crude extract[7] | High-titer production achieved in engineered yeast (13.4 g/L)[5]; 545 mg/L in engineered E. coli[4][8] |

| Purity | High purity achievable after purification steps[9] | Purity of crude extract is low (e.g., 10.3%); requires further purification to achieve high purity (e.g., 96%)[10] | Generally produces higher purity products due to the high selectivity of metabolic pathways[5] |

| Key Reagents | Penta-O-acetyl-β-D-glucopyranose, p-cresol, BF3•Et2O, NBS, sodium bicarbonate[6] | Ethanol (B145695), n-butanol, ethyl acetate, water[10][11] | Glucose, engineered microorganisms (E. coli, Yarrowia lipolytica)[4][12] |

| Environmental Impact | Involves toxic reagents such as phenols, phosphates, and bromides, posing environmental concerns[5][6] | Less polluting than chemical synthesis, but can lead to over-exploitation of plant resources[3] | Environmentally friendly, with reduced energy consumption and less hazardous waste[3] |

| Cost | Can be high due to multi-step processes and expensive reagents | High cost associated with the raw plant material and extraction processes[5] | Potentially lower production costs compared to traditional methods[5] |

Experimental Protocols

Chemical Synthesis of this compound

A highly practical, four-step synthesis of this compound has been developed with an overall yield of 58.1%.[3][6] The following protocol is based on this method.

Step 1: Synthesis of 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

Treat penta-O-acetyl-β-D-glucopyranose with p-cresol.

-

Use BF3•Et2O as a catalyst.

-

This reaction generates 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with a 76.3% yield.[3][6]

Step 2: Radical Bromination

-

Subject the product from Step 1 to radical bromination.

-

Use N-bromosuccinimide (NBS) as the brominating agent.

-

This step provides 4-(bromomethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in a 91% yield.[3][6]

Step 3: Synthesis of 4-(hydroxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

React the product from Step 2 with a solution of acetone (B3395972) and saturated aqueous sodium bicarbonate.[3][6]

-

This substitution reaction leads to the formation of 4-(hydroxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with a 93% yield.[3][6]

Step 4: Deprotection to Yield this compound

-

Perform a global deprotection of the product from Step 3.

-

Utilize Zemplen conditions for the deprotection reaction.

-

This final step furnishes this compound with a 90% yield.[3][6]

Natural Extraction of this compound

Various methods are employed for the extraction of this compound from the dried rhizomes of Gastrodia elata.[3] The following protocol describes a common approach using ultrasonic-assisted extraction followed by purification.

Step 1: Preparation of Plant Material

-

Crush dried Gastrodia elata rhizomes to a fine powder (e.g., passing through an 80-mesh sieve).[7]

Step 2: Ultrasonic-Assisted Extraction

-

Mix the powdered plant material with ethanol at a specific ratio (e.g., 1:2 to 1:5 weight/volume).[7]

-

Perform ultrasonic atomization extraction. Typical conditions are a temperature of 25-40°C, a frequency of 1-2 MHz, and an extraction time of 20-40 minutes.[7]

-

Repeat the extraction process twice.[7]

-

Concentrate the extract to obtain the crude this compound extract.

Step 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

Dissolve the crude extract in a suitable solvent.

-

Utilize a two-phase solvent system, such as n-butanol-ethyl acetate-water (2:3:5, v/v/v), for HSCCC.[10]

-

This one-step separation can yield this compound with a purity of 96% from a crude extract containing 10.3% this compound, with a recovery of approximately 90%.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound's Neuroprotective Effects

This compound exerts its neuroprotective effects through the modulation of various signaling pathways. These pathways are crucial in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects in the central nervous system.

Caption: this compound's neuroprotective signaling pathways.

Chemical Synthesis Workflow

The chemical synthesis of this compound is a multi-step process that involves the protection of functional groups, key reactions to form the desired bonds, and a final deprotection step.

Caption: Chemical synthesis workflow for this compound.

Natural Extraction and Purification Workflow

The process of obtaining pure this compound from its natural source involves extraction from the plant material followed by purification to isolate the target compound.

Caption: Natural extraction and purification workflow for this compound.

Conclusion

Both chemical synthesis and natural extraction present viable methods for obtaining this compound, each with a distinct set of advantages and limitations. Chemical synthesis provides a reliable and high-yielding route to pure this compound, but at the cost of using potentially hazardous chemicals and generating waste.[5][6] Natural extraction, while being a more traditional and "greener" approach, is often limited by the availability of the plant source, lower yields of the final pure product, and the need for extensive purification.[3]

The future of this compound production may lie in biosynthesis, which promises a more sustainable, cost-effective, and environmentally friendly approach.[5] As research in metabolic engineering and synthetic biology advances, microbial fermentation is likely to become an increasingly important source of this valuable therapeutic compound. For researchers and drug development professionals, the choice of production method will depend on a careful consideration of factors such as required scale, purity standards, cost constraints, and environmental regulations.

References

- 1. This compound: a comprehensive pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a Promising Natural Small Molecule for the Treatment of Central Nervous System Disorders, and Its Recent Progress in Synthesis, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo biosynthesis of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. CN103804438A - Semi-synthesis method for high-purity and high-stability this compound - Google Patents [patents.google.com]

- 10. Preparative isolation and purification of this compound from the Chinese medicinal plant Gastrodia elata by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Gastrodin's Impact on Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) is a highly selective, dynamic interface crucial for maintaining central nervous system (CNS) homeostasis. Its disruption is a key pathological feature in numerous neurological disorders. Gastrodin (GAS), the primary bioactive constituent of the medicinal herb Gastrodia elata Blume, has demonstrated significant neuroprotective properties. While its intrinsic ability to cross a healthy BBB is limited due to its hydrophilic nature, a growing body of evidence reveals a more critical role for this compound: the protection and restoration of a compromised BBB. This technical guide synthesizes current research on this compound's impact on BBB permeability, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying signaling pathways. The findings indicate that this compound primarily exerts a protective effect by mitigating neuroinflammation and oxidative stress, thereby upregulating tight junction protein expression and reducing pathological BBB hyperpermeability.

Introduction to the Blood-Brain Barrier (BBB)

The BBB is a complex cellular system that forms a physical and metabolic barrier between the peripheral circulation and the CNS. It is composed of a continuous monolayer of non-fenestrated brain microvascular endothelial cells (BMECs), interconnected by intricate protein complexes known as tight junctions (TJs) and adherens junctions. This core structure is supported by pericytes and astrocytic end-feet, collectively forming the "neurovascular unit."

The primary function of the BBB is to strictly regulate the passage of molecules into and out of the brain, protecting it from toxins, pathogens, and peripheral inflammation while facilitating the transport of essential nutrients. The integrity of the paracellular pathway is maintained by TJ proteins, including transmembrane proteins like Occludin and Claudins (especially Claudin-5), which are anchored to the actin cytoskeleton by scaffolding proteins such as Zonula Occludens-1 (ZO-1) . Disruption of these TJ complexes leads to increased BBB permeability, a hallmark of neurological diseases like stroke, Alzheimer's disease, traumatic brain injury, and neuroinflammatory conditions.

This compound: Pharmacokinetics and Interaction with the BBB

This compound is a phenolic glycoside with well-documented anti-inflammatory, antioxidant, and neuroprotective effects.[1] Upon systemic administration, this compound can cross the BBB, though its efficiency is debated.[1][2] Some studies suggest its hydrophilicity results in low intrinsic permeability.[3][4] Critically, this compound is rapidly metabolized to its aglycone form, p-hydroxybenzyl alcohol (HBA) , also known as gastrodigenin.[5] In vivo and in vitro studies have shown that HBA can penetrate the BBB more readily than its parent compound.[4][6] A study using in vivo microdialysis in rats found that approximately 20% of HBA in the blood could be transported into the brain.[6]

This guide focuses not on this compound's role as a CNS-penetrating drug itself, but on its profound ability to modulate the permeability of a pathologically compromised BBB.

This compound's Protective Effects on BBB Integrity

In various models of neurological disease, this compound consistently demonstrates the ability to protect the BBB from injury and reduce pathological hyperpermeability.[7][8] This protective capacity is multifactorial, stemming from its potent anti-inflammatory and antioxidant activities that converge on the preservation of TJ protein complexes.

Attenuation of Pathological Hyperpermeability

Under conditions of neuroinflammation, ischemia, or trauma, the BBB becomes "leaky." this compound has been shown to counteract this effect. For instance, in a rat model of subarachnoid hemorrhage, this compound administration significantly attenuated the increase in BBB permeability as measured by Evans blue dye extravasation. In a model of HIV-Tat and methamphetamine-induced neurotoxicity, pretreatment with this compound significantly suppressed the leakage of Evans blue and fluorescein (B123965) sodium into the brain parenchyma.[9] Furthermore, in mouse models of Alzheimer's disease, this compound contributes to the restoration of BBB integrity.[10]

Mechanisms of BBB Protection

This compound's protective effects are mediated through several interconnected signaling pathways that strengthen the neurovascular unit.

The structural integrity of the BBB is dependent on the expression and correct localization of TJ proteins. Neuroinflammatory and oxidative insults often lead to the downregulation or mislocalization of these proteins. Research shows that this compound can counteract these effects. In a study using human brain microvascular endothelial cells (hCMEC/D3), this compound treatment increased the expression of Occludin, ZO-1, and Junctional Adhesion Molecule A (JAMA) that had been diminished by neurotoxic stimuli.[9] By preserving the TJ protein scaffolding, this compound directly reinforces the paracellular barrier.

Neuroinflammation is a primary driver of BBB breakdown. Activated microglia and astrocytes release pro-inflammatory cytokines like TNF-α and IL-1β, which increase BBB permeability. This compound potently suppresses neuroinflammation by inhibiting key pro-inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .[1][3] this compound has been shown to inhibit NF-κB activation by stimulating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[11] It also modulates the Toll-like Receptor 4 (TLR4)/TRAF6/NF-κB pathway , preventing the downstream transcription of inflammatory genes.[12][13][14]

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leads to endothelial cell damage and TJ disruption. This compound mitigates oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8][15] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPx4), which neutralize ROS and protect the endothelial cells of the BBB.[8]

Quantitative Data on this compound and BBB Permeability

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and its metabolite on BBB permeability and related markers.

Table 1: Summary of In Vivo Studies

| Animal Model | Compound & Dosage | Method of Assessment | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Tree Shrew (HIV-Tat + METH-induced injury) | This compound (20 mg/kg) | Evans Blue & Sodium Fluorescein Extravasation | Significantly suppressed the increase in extravasation of both tracers compared to the injury group. | [9] |

| Tree Shrew (HIV-Tat + METH-induced injury) | This compound (20 mg/kg) | Western Blot | Significantly upregulated protein expression of GLUT1 (p<0.01) and GLUT3 (p<0.01) compared to injury group. | [9] |

| Sprague-Dawley Rat | Gastrodigenin (HBA) | In vivo microdialysis | Brain-to-blood AUC ratio was ~0.2, indicating approx. 20% of HBA in blood crosses the BBB. | [6] |

| Traumatic Brain Injury (TBI) Rat Model | this compound | Brain Water Content | Significantly decreased brain water content (edema), an indirect measure of reduced permeability, compared to TBI group. |[16] |

Table 2: Summary of In Vitro Studies

| Cell Model | Compound & Concentration | Parameter Measured | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| hCMEC/D3 Cells (HIV-Tat + METH-induced injury) | This compound (4 mM) | Western Blot | Significantly upregulated protein expression of GLUT1 (p<0.5) and GLUT3 (p<0.5) compared to injury group. | [9] |

| hCMEC/D3 Monolayer | Gastrodigenin (HBA) | Permeability Assay | 32.91% of HBA penetrated the in vitro BBB model after 240 minutes. | [6] |

| hCMEC/D3 Monolayer | Sodium Fluorescein (Control) | Apparent Permeability (Papp) | Papp was 3.94 × 10⁻⁷ cm·s⁻¹, indicating a restrictive barrier model. | [6] |

| C6 Astroglial Cells | this compound (100 µM) | Immunofluorescence | Induced nuclear translocation of Nrf2, peaking between 3 and 9 hours. |[5] |

Key Experimental Protocols

In Vivo Assessment of BBB Permeability (Evans Blue Extravasation)

This protocol is a generalized method based on common laboratory practices for assessing BBB integrity in rodent models.[17][18]

-

Preparation: Prepare a 2% (w/v) solution of Evans blue (EB) dye in sterile 0.9% saline and filter it.

-

Administration: Anesthetize the subject animal (e.g., rat or mouse). Administer the EB solution via intravenous injection (e.g., tail vein) at a dose of 4 mL/kg.

-

Circulation: Allow the dye to circulate for a specified period (e.g., 60 minutes). During this time, EB binds to serum albumin. In cases of BBB disruption, the EB-albumin complex extravasates into the brain parenchyma.

-

Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with cold phosphate-buffered saline (PBS) until the fluid draining from the right atrium is clear. This removes the dye remaining within the vasculature.

-

Tissue Collection: Carefully dissect the brain and collect the region of interest (e.g., hippocampus, cortex).

-

Quantification:

-

Homogenize the brain tissue in a suitable solvent (e.g., formamide (B127407) or trichloroacetic acid).

-

Incubate the homogenate (e.g., at 60°C for 24-48 hours) to extract the dye.

-

Centrifuge the samples to pellet the tissue debris.

-

Measure the fluorescence of the supernatant using a spectrophotometer or fluorometer (excitation ~620 nm, emission ~680 nm).

-

Calculate the concentration of EB in the brain tissue (e.g., in µg/g of tissue) by comparing it against a standard curve.

-

In Vitro BBB Model (hCMEC/D3 Monolayer)

This protocol describes the establishment of a widely used in vitro BBB model based on the hCMEC/D3 cell line.[19][20][21][22]

-

Coating Inserts: Coat the microporous membranes of Transwell™ inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein, typically Rat Tail Collagen Type I. Aspirate excess collagen and allow the inserts to dry.

-

Cell Seeding: Seed hCMEC/D3 cells onto the apical (upper) chamber of the coated inserts at a high density (e.g., 2.5 x 10⁴ cells/cm²). Culture in complete endothelial cell growth medium.

-

Monolayer Formation: Culture the cells for several days (typically 3-5 days post-confluence) to allow for the formation of a tight monolayer and the expression of TJ proteins.

-

Integrity Assessment (TEER):

-

Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a volt-ohm meter (e.g., EVOM2).

-

TEER values should increase as the monolayer matures. Experiments are typically initiated when TEER values plateau (e.g., >100 Ω·cm²).

-

-

Permeability Assay:

-

Replace the medium in the apical and basolateral chambers with assay buffer.

-

Add the test compound (e.g., this compound) and/or pathological stimulus to the apical chamber.

-

Add a low-permeability fluorescent tracer (e.g., sodium fluorescein or FITC-dextran) to the apical chamber.

-

At specified time points, collect samples from the basolateral (lower) chamber.

-

Measure the fluorescence of the samples and calculate the amount of tracer that has crossed the monolayer.

-

The apparent permeability coefficient (Papp) can be calculated to quantify the barrier's permeability.

-

Signaling Pathways and Visualizations

The following diagrams, generated using DOT language, illustrate the key molecular pathways through which this compound protects the BBB and a typical experimental workflow.

Caption: this compound's anti-inflammatory mechanism protecting the BBB.

Caption: this compound's anti-oxidative stress mechanism protecting the BBB.

Caption: Experimental workflow for an in vitro BBB permeability assay.

Conclusion and Future Perspectives

The available evidence strongly indicates that this compound's primary impact on the blood-brain barrier is protective rather than disruptive. In healthy conditions, its permeability is modest, but in the context of neurological disease, it emerges as a potent stabilizing agent. By targeting fundamental pathological processes—namely neuroinflammation and oxidative stress—this compound preserves the structural and functional integrity of the BBB. Its ability to inhibit the NF-κB pathway and activate the Nrf2 pathway allows it to maintain the expression of critical tight junction proteins, thereby reducing edema and preventing the infiltration of harmful peripheral molecules into the CNS.

For drug development professionals, this positions this compound not as a CNS delivery agent itself, but as a valuable adjunctive therapy to be used alongside other treatments. By "sealing" a pathologically leaky BBB, this compound could enhance the therapeutic environment of the brain and prevent secondary injury.

Future research should focus on:

-

Differentiating the roles of this compound and its metabolite, HBA: Elucidating the specific contributions of each compound to BBB protection.

-

Advanced In Vitro Models: Utilizing microfluidic "BBB-on-a-chip" or 3D co-culture models that incorporate pericytes and astrocytes to more accurately recapitulate the neurovascular unit and study this compound's effects in a more complex, physiological context.

-

Clinical Translation: Investigating the efficacy of this compound in clinical trials for conditions characterized by BBB breakdown, such as ischemic stroke and vascular dementia.

References

- 1. Effects of this compound against Lead-Induced Brain Injury in Mice Associated with the Wnt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Vascular Dementia: Advances and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protective effects of this compound on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Gastrodigenin Improve Energy Metabolism Disorders and Mitochondrial Dysfunction to Antagonize Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of blood-brain barrier permeability of gastrodigenin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a potential natural product for the prevention and treatment of cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The protective effect of this compound against the synergistic effect of HIV-Tat protein and METH on the blood–brain barrier via glucose transporter 1 and glucose transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound ameliorates neuroinflammation in Alzheimer’s disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound improves neuroinflammation-induced cognitive dysfunction in rats by regulating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. qascf.com [qascf.com]

- 16. qascf.com [qascf.com]

- 17. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]

- 18. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tebubio.com [tebubio.com]

- 22. peerj.com [peerj.com]

Gastrodin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrodin, a phenolic glycoside and the primary bioactive component of the traditional Chinese medicinal herb Gastrodia elata, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among its various therapeutic potentials, the anti-inflammatory effects of this compound are particularly noteworthy.[2] A crucial mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[2][3] This technical guide provides an in-depth exploration of this compound's interaction with the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogen-associated molecular patterns, a cascade of events leads to the phosphorylation and subsequent degradation of IκB proteins. This process allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases.

This compound has been shown to exert its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling cascade. Evidence suggests that this compound can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action effectively dampens the inflammatory response by reducing the production of NF-κB-mediated pro-inflammatory cytokines and enzymes.[5]

Quantitative Data on this compound's Regulation of NF-κB Signaling

The following tables summarize the quantitative effects of this compound on key components and targets of the NF-κB signaling pathway, as documented in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on NF-κB Signaling

| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |

| BV-2 microglia | LPS (1 µg/ml) | 30, 40, 60 µM | iNOS protein expression | Dose-dependent inhibition | [6] |

| BV-2 microglia | LPS (1 µg/ml) | 30, 40, 60 µM | COX-2 protein expression | Dose-dependent inhibition | [6] |

| BV-2 microglia | LPS (1 µg/ml) | 30, 40, 60 µM | TNF-α production | Dose-dependent inhibition | [6] |

| BV-2 microglia | LPS (1 µg/ml) | 30, 40, 60 µM | IL-1β production | Dose-dependent inhibition | [6] |

| BV-2 microglia | LPS (1 µg/ml) | 30, 40, 60 µM | p-IκB-α expression | Dose-dependent suppression | [7] |

| H9c2 cardiomyocytes | LPS | Not specified | p-IκB-α phosphorylation | Inhibition | [5] |

| HTR/SVneo cells | Not specified | Not specified | p-NF-κB (p65) protein expression | Dose-dependent depression | [8] |